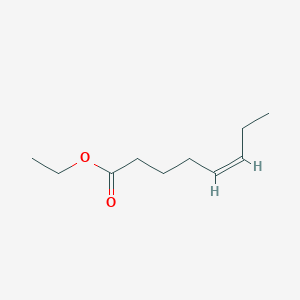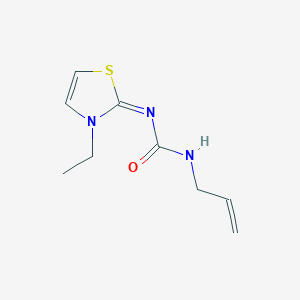
Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI): is a synthetic organic compound that belongs to the class of thiazoline derivatives. This compound is characterized by the presence of a urea moiety linked to a thiazoline ring, which is further substituted with an allyl group and an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) typically involves the reaction of appropriate thiazoline precursors with urea derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The temperature and pressure conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine derivatives.
Substitution: The allyl and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: In the field of medicine, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is investigated for its potential use in drug development. Its ability to interact with biological targets and pathways makes it a promising lead compound for the design of new drugs.
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- Urea, 1-allyl-3-(3-methyl-4-thiazolin-2-ylidene)-(8CI)
- Urea, 1-allyl-3-(3-propyl-4-thiazolin-2-ylidene)-(8CI)
- Urea, 1-allyl-3-(3-phenyl-4-thiazolin-2-ylidene)-(8CI)
Comparison: Compared to similar compounds, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is unique due to the presence of the ethyl group on the thiazoline ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties. For example, the ethyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Propriétés
Formule moléculaire |
C9H13N3OS |
|---|---|
Poids moléculaire |
211.29 g/mol |
Nom IUPAC |
(1E)-1-(3-ethyl-1,3-thiazol-2-ylidene)-3-prop-2-enylurea |
InChI |
InChI=1S/C9H13N3OS/c1-3-5-10-8(13)11-9-12(4-2)6-7-14-9/h3,6-7H,1,4-5H2,2H3,(H,10,13)/b11-9+ |
Clé InChI |
XDPNQAKHOJPXQW-PKNBQFBNSA-N |
SMILES isomérique |
CCN\1C=CS/C1=N/C(=O)NCC=C |
SMILES canonique |
CCN1C=CSC1=NC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


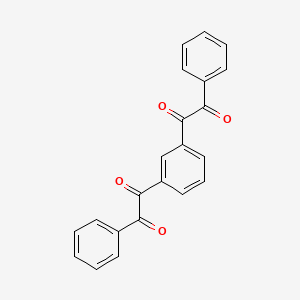
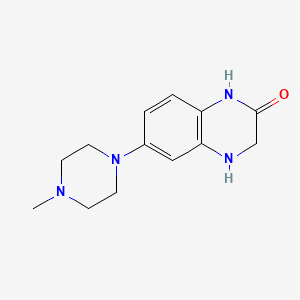
![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
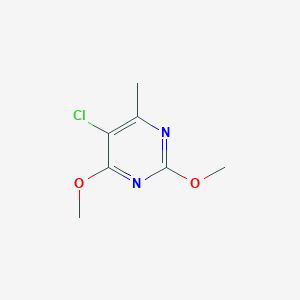
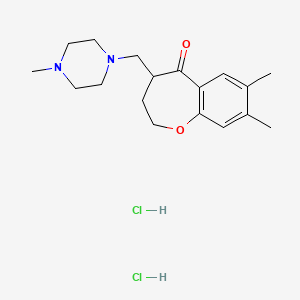
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
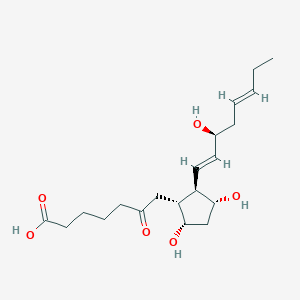

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
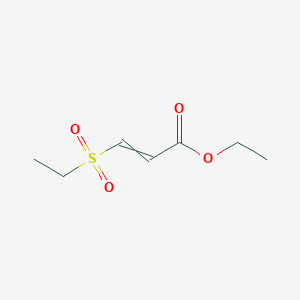
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
